![molecular formula C16H20O2 B3011692 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione CAS No. 946686-29-9](/img/structure/B3011692.png)
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione
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Overview
Description
Cyclohexane-1,3-dione derivatives are a class of compounds that have garnered significant attention due to their versatility as precursors for the synthesis of a wide array of bioactive molecules. These compounds are characterized by a cyclohexane ring bearing two ketone groups at the first and third positions. The presence of highly active methylene groups and reactive di-carbonyl moieties in these derivatives allows for a diverse range of chemical transformations, leading to the creation of compounds with various biological activities, including anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties .
Synthesis Analysis
The synthesis of optically active cyclohexane derivatives, such as trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, has been achieved with excellent stereoselectivity. Starting from readily available precursors like 1,4-bis(benzyloxy)-2,3-epoxy butane, these compounds can be synthesized with an overall yield of 25%. The resulting enone acts as an efficient chiral building block for the preparation of substituted cyclohexane compounds .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives can be significantly influenced by substituents on the cyclohexane ring. For instance, the presence of a tert-butyl group can lead to the formation of hydrogen-bonded chains of rings, as observed in compounds like 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione. Minor changes in remote substituents can result in notable differences in hydrogen-bonded structures, which can affect the compound's physical and chemical properties .
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives can undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For example, 3-tert-butyl-substituted cyclohexa-1,4-dienes can function as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by tris(pentafluorophenyl)borane. This method allows for the incorporation of tertiary alkyl groups into carbon frameworks, although competing reaction pathways involving transient carbocation intermediates can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents. The reactivity of the methylene moiety and the di-carbonyl groups plays a crucial role in the chemical behavior of these derivatives, making them suitable for a range of synthetic applications, including the construction of six-membered oxygen-containing heterocycles and other valuable bioactive molecules .
Scientific Research Applications
Structural Analysis and Synthesis
- Hydrogen-bonded Chains and Ring Conformations : A study explored the hydrogen-bonded chains of rings and the conformations of cyclohexane-1,3-dione derivatives. The research highlighted how minor changes in substituents can significantly influence hydrogen-bonded structures, showcasing the molecule's sensitivity to structural variations (Trilleras et al., 2008).
Heterocyclic Compound Development
- Development of Anticancer Compounds : Cyclohexane-1,3-dione has been used as a template to synthesize new anticancer compounds, showing the versatility of the molecule in medicinal chemistry. The modifications of the molecule resulted in compounds with significant cytotoxicity against human cancer cell lines (Shaaban et al., 2014).
Versatile Precursor for Bioactive Molecules
- Precursor for Diverse Bioactive Compounds : Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide range of bioactive molecules, including heterocycles and natural products with various medicinal properties. This demonstrates the molecule's role in the synthesis of compounds with diverse biological activities (Sharma et al., 2021).
Synthesis of Six-Membered Oxygen Heterocycles
- Synthesis of Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives serve as versatile scaffolds for synthesizing oxygen-containing heterocycles. These heterocycles are important intermediates for natural products and bioactive molecules, underlining the molecule's significance in synthetic organic chemistry (Sharma et al., 2020).
Advanced Organic Synthesis Applications
- Synthesis of Spiro and Spiroketal Compounds : The molecule has been involved in the synthesis of Michael 1:1 adducts, which are intermediates in producing spiro and spiroketal compounds. This application highlights its importance in creating complex organic structures (Hossain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-(4-tert-butylphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBCYMOHKDQMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione |
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